REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([NH2:16])[CH:5]=[CH:6][C:7]=1[O:8][C:9]1[CH:14]=[CH:13][N:12]=[C:11](Cl)[CH:10]=1.[CH3:17][N:18]1[CH:22]=[C:21](B2OC(C)(C)C(C)(C)O2)[CH:20]=[N:19]1.C([O-])([O-])=O.[K+].[K+].O>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[O:8][C:9]1[CH:14]=[CH:13][N:12]=[C:11]([C:21]2[CH:20]=[N:19][N:18]([CH3:17])[CH:22]=2)[CH:10]=1)[NH2:16] |f:2.3.4,^1:48,50,69,88|
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Name
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Quantity
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0.89 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=CC1OC1=CC(=NC=C1)Cl)N
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Name
|
|
Quantity
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0.871 g
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Type
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reactant
|
Smiles
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CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
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Name
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|
Quantity
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1.302 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
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Quantity
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7.5 mL
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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6 mL
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Type
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solvent
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Smiles
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COCCOC
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Name
|
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Quantity
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0.202 g
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the headspace was flushed with Ar for 10 min
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Duration
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10 min
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Type
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CUSTOM
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Details
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the biphasic reaction
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Type
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TEMPERATURE
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Details
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The mixture was cooled to RT
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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to remove insoluble material
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Type
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ADDITION
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Details
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The filtrate was diluted with THF
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Type
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WASH
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Details
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washed with brine (3×)
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Type
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EXTRACTION
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Details
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the combined aqueous phases were back-extracted with THF (2×)
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Type
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WASH
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Details
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The combined organics were washed with brine (1×)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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purified by silica gel chromatography (MeOH/CHCl3)
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Name
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Type
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product
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Smiles
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ClC=1C=C(N)C=CC1OC1=CC(=NC=C1)C=1C=NN(C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 104.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |